![molecular formula C18H15N5O B8612260 3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one](/img/structure/B8612260.png)
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one
Descripción general
Descripción
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one is a complex organic compound that belongs to the class of quinazoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Formation of the Naphthyridine Ring: The naphthyridine ring is formed through a series of condensation reactions involving suitable starting materials.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the 3-methyl and 4-(2-(methylamino)quinazolin-6-yl) groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of alkylated quinazoline derivatives.
Aplicaciones Científicas De Investigación
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one
- 3-methyl-4-(2-(amino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one
- 3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-thione
Uniqueness
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Propiedades
Fórmula molecular |
C18H15N5O |
|---|---|
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C18H15N5O/c1-10-8-21-16-13(5-6-20-17(16)24)15(10)11-3-4-14-12(7-11)9-22-18(19-2)23-14/h3-9H,1-2H3,(H,20,24)(H,19,22,23) |
Clave InChI |
RMONLWHPZZIJDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=C1C3=CC4=CN=C(N=C4C=C3)NC)C=CNC2=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
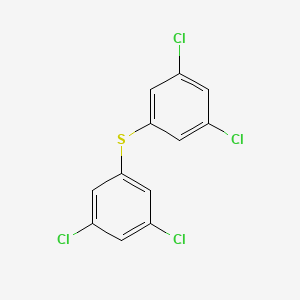
![6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine](/img/structure/B8612190.png)
![2-tert-butyl 3-methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B8612195.png)
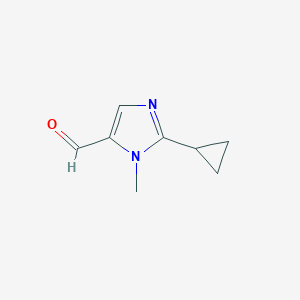
![1-[4-(Isobutylamino)-3-nitrophenyl]ethanone](/img/structure/B8612212.png)
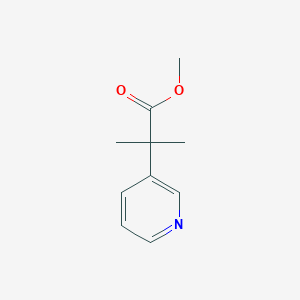
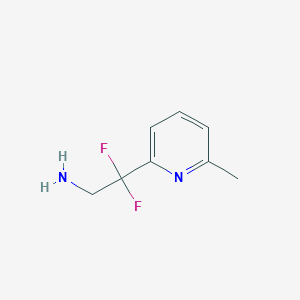
![2-(Methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8612231.png)
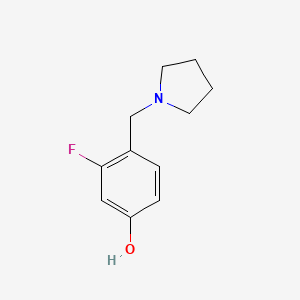
![8-Chloro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]cinnolin-3-one](/img/structure/B8612240.png)
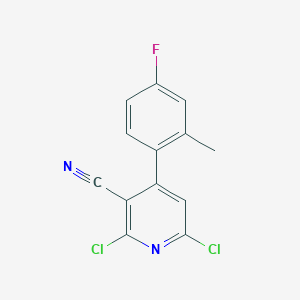
![2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B8612249.png)
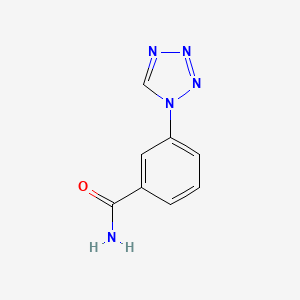
![(S)-2-amino-7'-bromo-4'-fluoro-5H-spiro[oxazole-4,9'-xanthen]-2'-ol](/img/structure/B8612274.png)
